1-Cyclohexyl-3-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-1-methylthiourea
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Overview
Description
1-cyclohexyl-3-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-1-methylthiourea is an organosulfur heterocyclic compound.
Scientific Research Applications
Enzyme Inhibition and Sensing Probes
1-Cyclohexyl-3-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-1-methylthiourea and related thiourea derivatives have been studied for their anti-cholinesterase activity against enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating diseases where cholinesterase inhibitors are effective. Additionally, these compounds have been explored as sensing probes for detecting toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Spectroscopic and Structural Analysis
Compounds similar to this compound have been the subject of detailed spectroscopic and structural analyses. These studies have included assessments of their chemical reactivity, intermolecular interactions, and molecular docking analyses. Such research underscores the importance of these compounds in the development of new materials and drugs (Mary et al., 2020).
Antimicrobial Activity
Research into thiourea derivatives has also highlighted their potential in antimicrobial applications. For instance, specific thiourea compounds have shown inhibitory activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. This opens up possibilities for developing new antimicrobial agents (Sriram et al., 2007).
Corrosion Inhibition
Additionally, thiourea derivatives have been evaluated for their effectiveness in inhibiting corrosion, particularly in metals like steel. These compounds form protective layers on metal surfaces, preventing or reducing corrosion, which is crucial in industrial applications (Mistry et al., 2011).
Properties
Molecular Formula |
C12H20N2O2S2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-1-methylthiourea |
InChI |
InChI=1S/C12H20N2O2S2/c1-14(11-5-3-2-4-6-11)12(17)13-10-7-8-18(15,16)9-10/h7,11H,2-6,8-9H2,1H3,(H,13,17) |
InChI Key |
RYJYEOJHMSTHSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=S)NC2=CCS(=O)(=O)C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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